N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of cyanoacetanilide with phenyl isothiocyanate in the presence of a base such as potassium hydroxide in a solvent like dimethylformamide (DMF) . The intermediate product undergoes further cyclization to form the desired thiadiazole compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized use in research and development. the general principles of organic synthesis, such as maintaining reaction purity and optimizing yield, would apply.
Chemical Reactions Analysis
Types of Reactions
N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group in the molecule with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: Research is ongoing into its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide involves its interaction with specific molecular targets. These interactions can inhibit or activate various biological pathways. For example, it may inhibit enzymes involved in microbial growth, leading to its potential use as an antimicrobial agent .
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethyl-3-phenyl-1,2,4-thiadiazol-5-amine
- 4-methyl-N’- (4-methylbenzylidene)-1,2,3-thiadiazole-5-carbohydrazide
- N’- (2,4-dichlorobenzylidene)-4-methyl-1,2,3-thiadiazole-5-carbohydrazide
Uniqueness
N,4-dimethyl-N-phenyl-1,2,3-thiadiazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C11H11N3OS |
---|---|
Molecular Weight |
233.29 g/mol |
IUPAC Name |
N,4-dimethyl-N-phenylthiadiazole-5-carboxamide |
InChI |
InChI=1S/C11H11N3OS/c1-8-10(16-13-12-8)11(15)14(2)9-6-4-3-5-7-9/h3-7H,1-2H3 |
InChI Key |
CKOGASHLHVWJBL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SN=N1)C(=O)N(C)C2=CC=CC=C2 |
Origin of Product |
United States |
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